UCB9608

Description

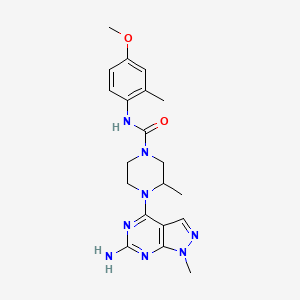

UCB9608 is a potent, selective, and orally bioavailable phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor with an IC50 of 11 nM, demonstrating >25-fold selectivity over related lipid kinases such as PI3KC2 α, β, and γ . Its molecular formula is C20H26N8O2 (molecular weight: 410.47), and it exhibits favorable pharmacokinetic properties, including high metabolic stability, low clearance (CLb), and oral bioavailability in preclinical models .

Mechanism of Action: this compound inhibits PI4KIIIβ, a kinase critical for intracellular signaling and lipid metabolism. By targeting the Golgi PtdIns4P-CUL7-FBXW8-ATGL axis, this compound upregulates adipose triglyceride lipase (ATGL) protein levels, enhancing lipolysis and reducing hepatic triglyceride (TG) accumulation in metabolic dysfunction-associated steatotic liver disease (MASLD) models . Concurrently, it exhibits immunosuppressive effects by modulating T-cell proliferation and promoting regulatory T-cell (Treg) phenotypes, such as increased FoxP3, IL-10, and inhibitory receptors (Tigit, Tim3) .

Properties

IUPAC Name |

4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The core structure is synthesized via cyclocondensation reactions. A representative pathway involves:

-

Formation of the pyrazole ring : Reaction of 3-aminopyrazole with ethyl cyanoacetate under acidic conditions yields a substituted pyrazolo[3,4-d]pyrimidine intermediate.

-

Introduction of the piperazine-carboxamide moiety : Coupling the pyrazolo[3,4-d]pyrimidine core with a chiral piperazine derivative using carbodiimide-based coupling reagents.

Intermediate Synthesis: Key Modifications

Critical intermediates include:

-

Intermediate 33 : A thiazolo[5,4-d]pyrimidin-5-amine precursor functionalized with a methylpiperazine group.

-

Intermediate 34 : A methoxy-substituted aniline derivative used to introduce the carboxamide side chain.

| Intermediate | Role in Synthesis | Key Functional Groups |

|---|---|---|

| 33 | Core structure | Thiazolo[5,4-d]pyrimidine, methylpiperazine |

| 34 | Side chain precursor | 4-Methoxy-2-methylaniline, carboxamide |

Final Coupling and Purification

The convergent synthesis concludes with:

-

Amide bond formation : Reaction of Intermediate 33 with Intermediate 34 using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane.

-

Chiral resolution : Separation of enantiomers via preparative chiral HPLC to isolate the (S)-configured product.

-

Crystallization : Recrystallization from acetonitrile or ethyl acetate to achieve >99% purity.

Optimization of Physicochemical and Pharmacokinetic Properties

Initial analogs exhibited poor solubility (<0.1 mg/mL in aqueous buffers) and off-target activity against PI3KC2 isoforms. Key modifications included:

Solubility Enhancement

Selectivity Profiling

This compound’s selectivity over 250 kinases was achieved by:

-

Steric hindrance : Methyl substituents on the piperazine ring reduced binding to PI3KC2α/β/γ.

-

Computational modeling : Structure-activity relationship (SAR) studies guided by PI4KIIIβ co-crystal structures minimized off-target interactions.

Analytical Characterization and Quality Control

Critical quality attributes were validated using:

Spectroscopic Methods

Chromatographic Purity

-

HPLC : Reverse-phase C18 column (method: 0.1% TFA in acetonitrile/water gradient) confirmed ≥99% purity.

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC (UV detection) |

| Residual solvents | <500 ppm | GC-MS |

| Chiral purity | ≥99% ee | Chiral HPLC |

Scale-Up and Process Refinements

Transitioning from laboratory-scale to pilot-scale synthesis required:

Solvent Optimization

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Profile

- Chemical Formula : C20H26N8O2

- Molecular Weight : Approximately 410.482 g/mol

- IC50 Value : 11 nM for PI4KIIIβ; 37 nM in human mixed lymphocyte reaction assays

- Solubility : Improved compared to earlier compounds in its class

- Pharmacokinetic Properties : Excellent metabolic stability and oral bioavailability

Scientific Research Applications

UCB9608 has been explored across various fields, including:

Immunology

This compound's immunosuppressive properties make it a candidate for organ transplantation and autoimmune disease treatment. In preclinical models, it has demonstrated efficacy in prolonging allogeneic organ engraftment, indicating its potential to prevent graft rejection during transplantation procedures .

Cancer Therapy

The selectivity of this compound for PI4KIIIβ suggests potential applications in cancer therapy. By modulating lipid signaling pathways associated with tumor growth and immune evasion, this compound could serve as a therapeutic agent in oncology .

Cellular Signaling Studies

As a tool compound, this compound is used to study the role of PI4KIIIβ in various biochemical pathways. Its ability to selectively inhibit this kinase allows researchers to investigate downstream effects on cellular metabolism and gene expression .

Case Study 1: Organ Transplantation

In a study evaluating the effects of this compound on organ transplantation, researchers found that administration of the compound significantly prolonged allogeneic organ engraftment in vivo. This effect was attributed to the compound's ability to suppress immune responses effectively .

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation by disrupting lipid signaling pathways essential for tumor growth. The compound's selective inhibition of PI4KIIIβ led to decreased viability in tested cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with kinase enzymes. It mimics the adenine ring of ATP, allowing it to bind to the active site of kinases. This binding inhibits the kinase activity, which is crucial in the regulation of cell growth and proliferation. By inhibiting specific kinases, the compound can prevent the overactivation of oncogenic pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Potency and Selectivity

Therapeutic Versatility

- This compound uniquely addresses both metabolic (MASLD) and immunological (transplant rejection) conditions through ATGL upregulation and Treg induction . In contrast, KDU731 and PI-273 are confined to infectious diseases and oncology, respectively .

- Unlike acetyl-CoA carboxylase (ACC) inhibitors, this compound reduces plasma TG without inducing hypertriglyceridemia, a critical advantage in metabolic disorders .

Pharmacokinetic Profile

Clinical Potential

- While KDU731 is advancing for cryptosporidiosis, this compound's dual mechanisms support repurposing opportunities in MASLD and autoimmune diseases . However, its immunosuppressive effects require careful risk-benefit evaluation in chronic conditions.

Biological Activity

UCB9608 is a small molecule drug developed primarily as an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which plays a crucial role in various cellular processes, particularly in immune response and graft rejection. This compound is part of a novel series of immunosuppressive agents designed to improve organ transplant outcomes by promoting donor-specific tolerance while maintaining anti-tumor immunity.

This compound targets PI4KIIIβ, a lipid kinase involved in the regulation of phosphoinositide signaling pathways. By inhibiting this kinase, this compound alters the lipid composition of cellular membranes, which can significantly affect cell signaling related to immune responses. The inhibition of PI4KIIIβ has been shown to prolong allogeneic organ engraftment and suppress unwanted immune responses, making it a promising candidate for transplantation therapies.

Key Research Findings

- Prolonged Allogeneic Organ Engraftment : In vivo studies have demonstrated that this compound significantly prolongs the survival of transplanted organs by enhancing operational tolerance in the host immune system. This was evidenced in murine models where this compound administration led to sustained engraftment without the adverse effects typically associated with conventional immunosuppressants like cyclosporine A (CsA) .

- Antitumor Immunity : this compound has been linked to the induction of effective antitumor immunity while preserving graft tolerance. In studies where CsA was replaced with this compound, mice exhibited resistance to melanoma challenges, suggesting that this compound can facilitate a delicate balance between immune suppression and activation .

- Enhanced Pharmacokinetic Profile : The development process for this compound involved optimizing its solubility and selectivity over other lipid kinases. This led to an improved pharmacokinetic profile, making it more suitable for clinical applications compared to earlier compounds in its class .

Case Study 1: Graft Rejection and Tumor Immunity

In a pivotal study published in The Journal of Heart and Lung Transplantation, researchers explored the effects of switching from CsA therapy to this compound in mice bearing allografts and tumors. The results indicated that this switch not only maintained graft acceptance but also enhanced the anti-tumor response, demonstrating the potential for this compound to be used in clinical settings where both organ transplantation and cancer treatment are concerns .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study investigated the signaling pathways affected by this compound in T cells. It was found that treatment with this compound led to alterations in T cell activation dynamics, favoring regulatory T cell (Treg) development over effector T cell proliferation. This suggests that this compound may help establish a regulatory environment conducive to prolonged graft survival while preventing tumor growth .

Table 1: Biological Activity of this compound

| Parameter | Details |

|---|---|

| Target | PI4KIIIβ |

| Indications | Graft rejection, cancer immunotherapy |

| Mechanism | Inhibition of lipid kinase signaling |

| Phase of Development | Preclinical |

| Key Findings | Prolonged organ engraftment, enhanced tumor immunity |

| Research Publications | Multiple studies published since 2018 |

Q & A

Q. What is the mechanism of action of UCB9608, and how is its selectivity for PI4KIIIβ validated experimentally?

Answer: this compound selectively inhibits PI4KIIIβ (IC₅₀ = 11 nM) by binding to the ATP-binding pocket, as confirmed by co-crystallography studies . Selectivity over related kinases (e.g., PI3KC2 α/β/γ) was validated using a broad kinase panel (250 kinases tested at 10 µM), where this compound showed no significant off-target activity . Methodologies include:

Q. Table 1: Biochemical Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (PI4KIIIβ) | 11 nM | |

| Selectivity (vs. PI3KC2) | >100-fold | |

| HuMLR inhibition (IC₅₀) | 37 nM |

Q. What experimental models are used to evaluate this compound’s immunosuppressive effects?

Answer:

- In vitro : Human mixed lymphocyte reaction (HuMLR) assays to measure T-cell activation inhibition (IC₅₀ = 37 nM) .

- In vivo : Balb/C mouse heterotopic heart transplant models. This compound (5 mpk dose) prolongs graft survival by suppressing T-cell-mediated immune responses (e.g., reduced IFNγ and IgG1 production) .

Q. Key Methodologies :

Q. How do this compound’s pharmacokinetic (PK) properties support its use in preclinical studies?

Answer: this compound exhibits low clearance (CLb), high bioavailability (>50%), and a half-life of 1.4 hours in mice, enabling reproducible exposure . Key PK parameters:

- Metabolic stability : Optimized via medicinal chemistry to reduce hepatic metabolism .

- Solubility : 65 mg/mL in DMSO; formulations with PEG300/Tween-80 maintain solubility >2.08 mg/mL in vivo .

Advanced Research Questions

Q. How were structure-activity relationship (SAR) studies utilized to optimize this compound’s metabolic stability and selectivity?

Answer:

- Scaffold modification : Introduction of pyridopyrimidine cores improved solubility and reduced CYP450 interactions .

- Selectivity filters : Substituents like trifluoromethyl groups minimized binding to PI3KC2 isoforms .

- In vitro ADME screening : Hepatocyte stability assays guided iterative compound optimization .

Q. Table 2: Key SAR Findings

| Modification | Impact | Reference |

|---|---|---|

| Pyridopyrimidine core | ↑ solubility, ↓ CYP inhibition | |

| Trifluoromethyl group | ↑ PI4KIIIβ selectivity |

Q. How can researchers resolve discrepancies in this compound’s efficacy across different immune cell assays?

Answer:

- Assay standardization : Control variables like cell density, serum concentration, and incubation time.

- Cross-validation : Compare HuMLR results with alternative models (e.g., MLR in non-human primates) .

- Data triangulation : Integrate transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways .

Q. What methodologies enable comparative analysis of this compound with other PI4KIIIβ inhibitors (e.g., KDU731)?

Answer:

Q. Table 3: Comparative Inhibitor Profiles

| Inhibitor | IC₅₀ (PI4KIIIβ) | Selectivity Notes | Key Model |

|---|---|---|---|

| This compound | 11 nM | >100-fold vs. PI3KC2 | Heart transplant |

| KDU731 | 25 nM | Cryptosporidium-focused | Diarrhea models |

| PI4KIIIbeta-IN-10 | 3.6 nM | High potency, untested in vivo | N/A |

Q. Methodological Guidelines

- Storage : Store powder at -20°C (3-year stability); avoid DMSO hydration .

- Dosing : For in vivo studies, use PEG300/Tween-80/saline formulations to ensure solubility >5.07 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.